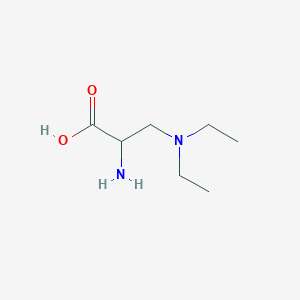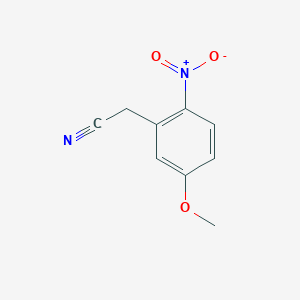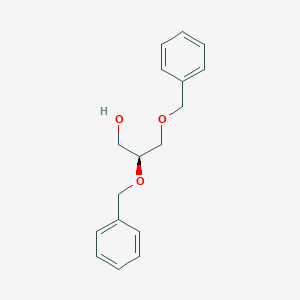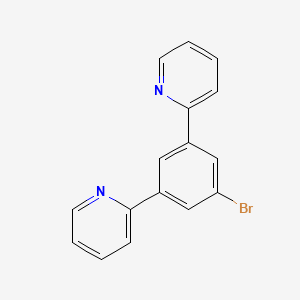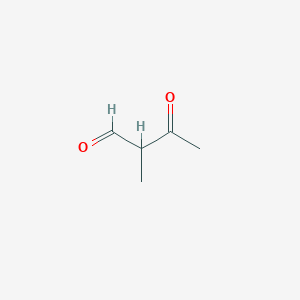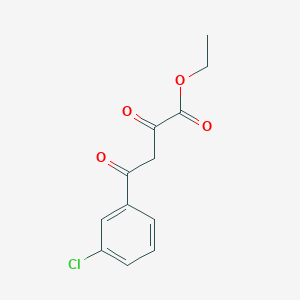![molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4](/img/structure/B1599799.png)
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is an aromatic heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 2-position. This compound is of significant interest due to its structural similarity to purines, which are key components of nucleic acids. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is P21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound interacts with PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the PAK4 pathway, which is closely associated with cancer . Overexpression of PAK4 is observed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . By inhibiting PAK4, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting the growth and proliferation of cancer cells.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that the compound exhibits potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PAK4, leading to the disruption of various signaling pathways associated with cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially inhibit the growth and proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the activity of certain enzymes . For instance, some pyrrolo[2,3-d]pyrimidine-based analogues have been found to inhibit the α-amylase enzyme, which plays a crucial role in the treatment of diabetes .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For example, compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the activity of p21-activated kinase 4 (PAK4), a kinase predominantly expressed in hematopoietic cells . These inhibitors have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Metabolic Pathways
It is known that pyrimidines play a crucial role in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as those involving microwave-assisted synthesis and catalytic processes suggests potential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace substituents on the aromatic ring.
Cyclization Reactions: It can undergo cyclization reactions to form polyheterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: This compound and its derivatives have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds such as:
Pyrrolo[2,3-d]pyrimidine Derivatives: These include compounds with various substituents that exhibit different biological activities.
List of Similar Compounds
Properties
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNXZAQYYNQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470227 | |
| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-07-4 | |
| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)

